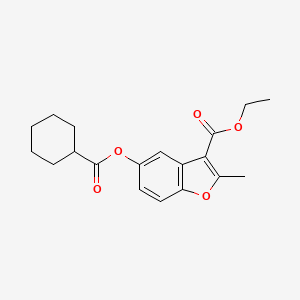

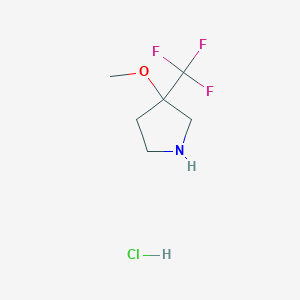

2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their potential therapeutic applications. The structure of this compound suggests it may have interesting biological activities, possibly related to cancer therapy, as indicated by the research on related sulfonamide derivatives.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, including chlorosulfonation, nitration, and the introduction of various functional groups to improve solubility and pharmacological properties. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, was achieved through a Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . Similarly, the synthesis of N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides was performed by reacting N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides with phenylacetylene, followed by nucleophilic addition reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents can significantly affect the compound's ability to interact with biological targets. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group and propan-2-amine in certain sulfonamide derivatives has been shown to strongly inhibit HIF-1 activated transcription, which is important for cancer therapy . The specific structure of "2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide" suggests that it may also interact with similar biological pathways.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic addition, as seen with N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, which react with water, ethanol, and arenesulfonamides . The introduction of ionizable or non-ionizable groups can also be used to modify the chemical properties of these compounds, as demonstrated by the synthesis of derivatives with improved water solubility at physiological pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as water solubility, are important for their pharmacological profile. Poor water solubility can limit the bioavailability and therapeutic potential of these compounds. To address this, researchers have introduced various functional groups to improve solubility. For example, carboxyl and quaternary ammonium groupings were introduced to confer water solubility at physiological pH . The compound , with its hydroxyethoxy and tetrahydrothiophen groups, may also exhibit improved solubility and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Sulfonamide derivatives are synthesized for various purposes, including exploring their chemical properties, reactivity, and potential applications in materials science. For instance, the synthesis and characterization of novel sulfonamide derivatives have been extensively studied to understand their antimicrobial properties or their interaction with metals, which can be relevant for pharmaceutical research or materials science (Beuchet et al., 1999).

Antimicrobial Activity

Some sulfonamide derivatives have been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. This property is crucial for the development of new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance (Sławiński et al., 2013).

Anticancer and Antitumor Activity

The exploration of sulfonamide compounds in cancer research has shown promising results, including inducing apoptosis in cancer cells, inhibiting tumor growth, and potential use in chemotherapy. The structural modification of sulfonamides can lead to compounds with specific anticancer activities, highlighting the importance of chemical synthesis in drug development (Gul et al., 2018).

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO4S2/c1-10-6-13(12(16)7-11(10)15)23(19,20)17-8-14(21-4-3-18)2-5-22-9-14/h6-7,17-18H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIPEHCLLZYGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCSC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)

![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)